molecular formula C7H16N2O B1583843 3-(Piperazin-1-Yl)Propan-1-Ol CAS No. 5317-32-8

3-(Piperazin-1-Yl)Propan-1-Ol

Cat. No.: B1583843
CAS No.: 5317-32-8
M. Wt: 144.21 g/mol
InChI Key: LWEOFVINMVZGAS-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)propan-1-ol is an organic compound that features a piperazine ring attached to a propanol chain. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Mechanism of Action

Target of Action

The primary targets of 3-(Piperazin-1-Yl)Propan-1-Ol, also known as 1-Piperazinepropanol, are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, a process that terminates the action of neurotransmitters on neighboring neurons.

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to various physiological effects.

Biochemical Pathways

The action of this compound affects the biochemical pathways of serotonin, norepinephrine, and dopamine . By inhibiting the reuptake of these neurotransmitters, the compound prolongs their action and amplifies their effects on post-synaptic neurons. This can lead to downstream effects such as mood elevation, which is why similar compounds are often used in the treatment of conditions like depression.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, the compound increases the availability of these neurotransmitters . This can enhance neurotransmission and lead to changes in cellular signaling and function.

Biochemical Analysis

Biochemical Properties

3-(Piperazin-1-Yl)Propan-1-Ol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with bacterial cell membranes, leading to the disruption of membrane integrity and leakage of cytoplasmic components such as nucleic acids and proteins . Additionally, this compound has been evaluated for its potential as a triple reuptake inhibitor, targeting serotonin, norepinephrine, and dopamine transporters . These interactions highlight the compound’s potential in modulating neurotransmitter levels and influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. In bacterial cells, this compound has demonstrated potent antibacterial activity by targeting and damaging cell membranes, resulting in the leakage of essential cellular components . In mammalian cells, this compound has been studied for its impact on neurotransmitter reuptake, which can influence cell signaling pathways, gene expression, and cellular metabolism . These effects suggest that the compound may have therapeutic potential in treating conditions related to neurotransmitter imbalances.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For instance, as a triple reuptake inhibitor, this compound binds to serotonin, norepinephrine, and dopamine transporters, preventing the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . Additionally, its interaction with bacterial cell membranes leads to irreversible damage, causing the leakage of cytoplasmic components and ultimately bacterial cell death . These molecular interactions underscore the compound’s potential in both antibacterial and neurological applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its antibacterial activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has demonstrated effective antibacterial activity without significant toxicity . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . In the context of neurotransmitter reuptake inhibition, varying dosages of this compound can influence the extent of neurotransmitter modulation and its associated effects on behavior and physiology .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic fate includes its conversion into different metabolites, which can affect its biological activity and therapeutic potential . Understanding these metabolic pathways is essential for optimizing the compound’s efficacy and minimizing potential side effects in clinical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors determining its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within the body . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)propan-1-ol typically involves the nucleophilic addition of piperazine to an epoxide or a halohydrin. One common method is the reaction of piperazine with 3-chloropropanol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as Ytterbium triflate (Yb(OTf)3) has been reported to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various reduced derivatives.

    Substitution: Forms halogenated compounds or other substituted derivatives.

Scientific Research Applications

3-(Piperazin-1-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the development of bioactive compounds.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: Employed in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)propan-1-ol is unique due to its simple structure, which allows for easy modification and derivatization. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules and pharmaceuticals.

Properties

IUPAC Name

3-piperazin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c10-7-1-4-9-5-2-8-3-6-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEOFVINMVZGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201234
Record name Piperazin-1-ylpropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5317-32-8
Record name 1-Piperazinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5317-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazin-1-ylpropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazin-1-ylpropanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazin-1-ylpropanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared from formylpiperazine and 3-bromo-1-propanol in the same manner as in Preparation Example 1(5) to (7).
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Synthesis routes and methods II

Procedure details

4-(3-hydroxypropyl)piperazinylcarboxylic acid ethyl ester (14.06 g, 65.09 mmol), 10% sodium hydroxide aqueous solution (150 mL) and ethanol (150 mL) were placed in a 500 mL round bottom flask, heated for refluxing and stirred overnight. The reaction was cooled down to room temperature, distilled under a reduced pressure to remove the solvent to obtain a light yellow oily substance, which was added with 200 mL saturated saline, and the resulting mixture was extracted with dichloromethane (5×200 mL), dried (Na2SO4), filtered, concentrated to obtain a light yellow oily substance, 7.56 g, yield 80.7%, which was directly used in the next step of reaction.
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Synthesis routes and methods III

Procedure details

A solution of 4-(3-hydroxypropyl)-1-piperazinecarboxaldehyde (4.45 g) in methanol (10 ml) and 4N aqueous hydrogen chloride (15 ml) was stirred at ambient temperature for 3 hours. The volatiles were removed under vacuum and the residue was partitioned between trichloromethane and aqueous sodium hydroxide (40%). The organic layer was separated, washed with brine, dried (MgSO4) and evaporated to give 3-(piperazin-1-yl)propan-1-ol (2.35 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications of 1-piperazinepropanol have been explored for enhanced antiallergy activity, and what is the significance of these modifications?

A1: Researchers have synthesized and evaluated a series of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives, essentially modifying the basic 1-piperazinepropanol structure. [] These modifications involved introducing various aryl groups at the 1 and 4 positions of the piperazine ring. The study demonstrated that these modifications significantly impacted the antiallergy activity. For instance, α-[(4-fluorophenoxy)methyl]-4-(4-fluorophenyl)-1-piperazinepropanol displayed considerably greater potency compared to the parent compound, α-(phenoxymethyl)-4-phenyl-1-piperazinepropanol, in the guinea pig anaphylaxis (GPA) assay. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antiallergy properties of 1-piperazinepropanol derivatives.

Q2: What in vivo models were employed to assess the antiallergy activity of the synthesized 1-piperazinepropanol derivatives, and what were the key findings?

A2: Two primary in vivo models were utilized to evaluate the antiallergy activity of the 1-piperazinepropanol derivatives: the passive foot anaphylaxis (PFA) assay in rats and the guinea pig anaphylaxis (GPA) assay. [] The PFA assay showed that 27 of the synthesized derivatives exhibited equal or superior antiallergy activity compared to the parent compound, α-(phenoxymethyl)-4-phenyl-1-piperazinepropanol. [] Further testing in the GPA assay, a model that closely mimics human anaphylaxis, revealed that five derivatives surpassed the parent compound in potency, with α-[(4-fluorophenoxy)methyl]-4-(4-fluorophenyl)-1-piperazinepropanol demonstrating the highest potency (PD50 = 3 mg/kg). [] These findings emphasize the potential of specific 1-piperazinepropanol derivatives as promising candidates for further development as antiallergy agents.

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